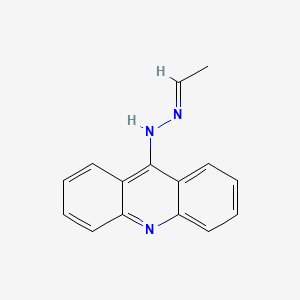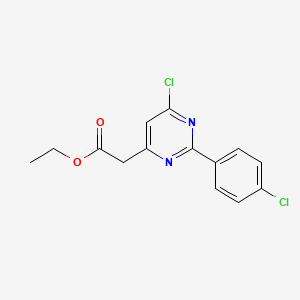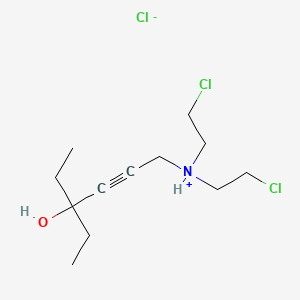
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of ethyl, chloroethyl, amino, and hexynol groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the alkylation of amino groups with chloroethyl compounds, followed by the introduction of ethyl and hexynol groups under controlled conditions. The reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: A nitrogen mustard alkylating agent with similar chloroethyl groups.
Sarcolysine: Another compound with bis-(2-chloroethyl)amino groups, known for its antitumor activity.
Bendamustine: Contains chloroethyl and benzimidazole groups, used in chemotherapy.
Uniqueness
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
40416-22-6 |
|---|---|
Formule moléculaire |
C12H22Cl3NO |
Poids moléculaire |
302.7 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-(4-ethyl-4-hydroxyhex-2-ynyl)azanium;chloride |
InChI |
InChI=1S/C12H21Cl2NO.ClH/c1-3-12(16,4-2)6-5-9-15(10-7-13)11-8-14;/h16H,3-4,7-11H2,1-2H3;1H |
Clé InChI |
DLXPJKOGRGRCTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C#CC[NH+](CCCl)CCCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


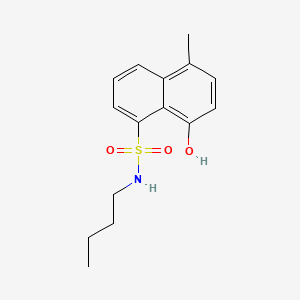
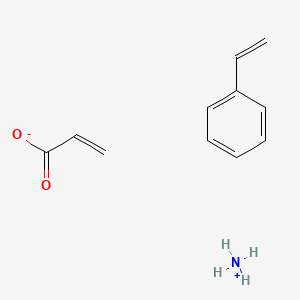
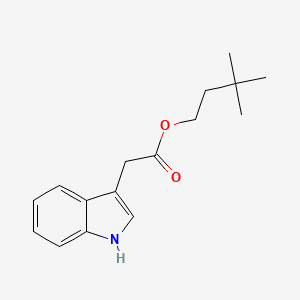
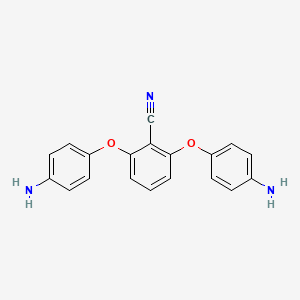
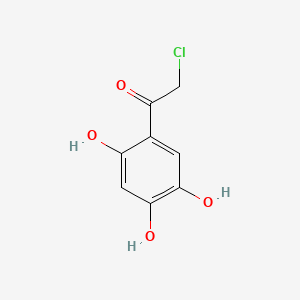


![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
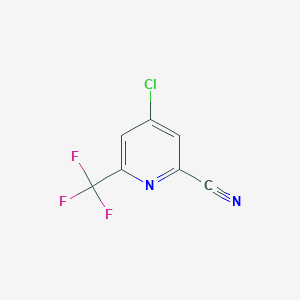
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

